N-(3-ethynylphenyl)-3,4,5-trimethoxybenzamide
Vue d'ensemble
Description
N-(3-ethynylphenyl)-3,4,5-trimethoxybenzamide, also known as A-836,339, is a synthetic compound that belongs to the class of benzamide derivatives. It was first synthesized in 2008 by Abbott Laboratories and has since been extensively studied for its potential use in the treatment of various medical conditions.
Mécanisme D'action
N-(3-ethynylphenyl)-3,4,5-trimethoxybenzamide acts as a selective agonist of the CB1 receptor, which is primarily located in the central nervous system. Activation of the CB1 receptor by this compound leads to the inhibition of neurotransmitter release, resulting in the modulation of pain, mood, and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain in animal models of acute and chronic pain. It has also been shown to have anxiolytic and antidepressant properties, reducing anxiety and depression in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3-ethynylphenyl)-3,4,5-trimethoxybenzamide is its high selectivity for the CB1 receptor, which reduces the risk of off-target effects. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on N-(3-ethynylphenyl)-3,4,5-trimethoxybenzamide. One area of interest is the potential use of this compound in the treatment of drug addiction, as the CB1 receptor has been shown to play a key role in the development of addiction. Another area of interest is the potential use of this compound in the treatment of obesity, as the CB1 receptor has been shown to play a key role in the regulation of appetite and metabolism. Finally, there is also potential for the development of novel analogs of this compound with improved solubility and selectivity for the CB1 receptor.
Applications De Recherche Scientifique
N-(3-ethynylphenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential use in the treatment of various medical conditions such as pain, anxiety, and depression. It has been shown to have a high affinity for the cannabinoid CB1 receptor, which is known to play a key role in the regulation of pain, mood, and anxiety.
Propriétés
IUPAC Name |
N-(3-ethynylphenyl)-3,4,5-trimethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-5-12-7-6-8-14(9-12)19-18(20)13-10-15(21-2)17(23-4)16(11-13)22-3/h1,6-11H,2-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXOEZSXLFGNFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.